molecular formula C8H11NO2 B1201450 Dehydroheliotridine CAS No. 26400-24-8

Dehydroheliotridine

Cat. No. B1201450
CAS RN: 26400-24-8
M. Wt: 153.18 g/mol
InChI Key: QFPRRXUPCPFWKD-ZETCQYMHSA-N
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Description

Dehydroheliotridine is a chemical compound . It has been studied for its binding to DNA and its potential effects on repair synthesis in main and satellite band DNA .


Molecular Structure Analysis

The molecular structure of Dehydroheliotridine can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals . Mass spectrometry (MS) is also extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the principles of chemical reactor operations and quantitative chemical analysis methods involving the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be determined through various methods, including measuring properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Techniques such as dynamic mechanical analysis (DMA) can be used to measure the viscoelastic properties of materials .

Scientific Research Applications

  • Interaction with DNA

    Dehydroheliotridine interacts with both native and heat-denatured DNA under mildly acidic conditions, forming a complex. This complex with heat-denatured DNA resists degradation by deoxyribonuclease and phosphodiesterase more than heat-denatured DNA alone, suggesting a protective effect on DNA integrity (Black & Jago, 1970).

  • Inhibition of Satellite DNA Synthesis

    It selectively inhibits the synthesis of mouse satellite DNA, suggesting a potential role in genetic regulation or chemotherapy (Curtain, 1972).

  • Carcinogenic and Disease-Inducing Effects

    Prolonged administration of dehydroheliotridine to rats is associated with an increased incidence of tumors and accelerated development of renal and vascular diseases, indicating its potential role in studying cancer and age-related diseases (Peterson et al., 1983).

  • Immunosuppressive Activity

    Dehydroheliotridine exhibits immunosuppressive effects, particularly affecting the primary response to antigens like sheep red blood cells and influenza virus vaccine. This suggests its utility in studying immunological responses (Percy & Pierce, 1971).

  • Toxic and Teratogenic Effects in Rats

    In pregnant rats, dehydroheliotridine shows both growth-retarding and teratogenic effects, indicating its significant impact on embryonic development and potential use in teratogenicity studies (Peterson & Jago, 1980).

  • Effects on DNA Repair Synthesis

    Dehydroheliotridine induces repair synthesis in both main and satellite band DNA in cultured sheep lymphocytes, indicating a role in DNA repair mechanisms (Curtain & Edgar, 1976).

Safety And Hazards

Based on the safety data sheet for Dehydroheliotridine, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(1S)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC(=C2[C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181000
Record name Dehydroheliotridine
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URL https://comptox.epa.gov/dashboard/DTXSID00181000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

THE MECHANISMS OF THE PREFERENTIAL DEPRESSION OF SATELLITE DNA SYNTHESIS BY DEHYDROHELIOTRIDINE (DHH) WERE INVESTIGATED. DHH INDUCED REPAIR SYNTHESIS TO THE SAME EXTENT IN BOTH MAIN AND SATELLITE BAND DNA IN CULTURED SHEEP LYMPHOCYTES. ATTACK MAY OCCUR DURING MITOSIS WHERE ALL OF THE SATELLITE DNA MAY BE UNDERGOING SYNTHESIS AT THE SAME TIME, THUS EXPLAINING THE INCREASED AMOUNT OF DHH BOUND TO THE SATELLITE.
Record name DEHYDROHELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dehydroheliotridine

CAS RN

26400-24-8
Record name Dehydroheliotridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROHELIOTRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116336
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Record name Dehydroheliotridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROHELIOTRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL727L56R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name DEHYDROHELIOTRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3480
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
Q Xia, J Yan, MW Chou, PP Fu - Toxicology letters, 2008 - Elsevier
… We have found that metabolism of heliotrine to a dehydroheliotridine (DHH) metabolite is stereoselective and metabolism in the presence of calf thymus DNA results in DHP-derived …
Number of citations: 51 www.sciencedirect.com
JE Peterson, A Samueland… - The Journal of …, 1972 - Wiley Online Library
… after each dehydroheliotridine injection. Control groups received either dehydroheliotridine, … parenchymal cells, an aqueous solution of dehydroheliotridine was injected into 14-day-old …
DN Black, MV Jago - Biochemical Journal, 1970 - portlandpress.com
Dehydroheliotridine, a major pyrrolic metabolite of heliotridine-based pyrrolizidine alkaloids, interacted with both native and heat-denatured DNA in vitro under mildly acid conditions to …
Number of citations: 26 portlandpress.com
CCJ Culvenor, JA Edgar, LW Smith, HJ Tweeddale - Tetrahedron Letters, 1969 - Elsevier
… -positive metabolites has been demonstrated (2, 4) and the major metabolite of this type formed in the rat from heliotrine and lasiocarpine has been identified as dehydroheliotridine (II)(4…
Number of citations: 6 www.sciencedirect.com
MV Jago, JA Edgar, LW Smith, CCJ Culvenor - Molecular pharmacology, 1970 - ASPET
The heliotridine-based pyrrolizidine alkaloids lasiocarpine and heliotrine were metabolized in vitro by rat liver microsomes to one main chloroform-extractable and water-soluble pyrrolic …
Number of citations: 122 molpharm.aspetjournals.org
A Samuel, MV Jago - Chemico-biological interactions, 1975 - Elsevier
The antimitotic action of the pyrrolizidine alkaloid lasiocarpine on rat liver parenchyma was investigated using as the experimental model the wave of mitosis produced in liver by a …
Number of citations: 64 www.sciencedirect.com
JE Peterson, MV Jago - The Journal of pathology, 1980 - europepmc.org
Female hooded rats were injected intraperitoneally on the 14th day of pregnancy with dehydroheliotridine (DHH), a pyrrolic metabolite of pyrrolizidine alkaloids, at 30 to 90 mg/kg, or …
Number of citations: 32 europepmc.org
JE Peterson, MV Jago, JK Reddy… - Journal of the National …, 1983 - academic.oup.com
When dehydroheliotridine (DHH), a pyrrolizidine alkaloid metabolite with bifunctional alkylating and antimitotic activities, was administered to a hooded strain of rats by ip injection, the …
Number of citations: 18 academic.oup.com
CC Curtain, JA Edgar - Chemico-Biological Interactions, 1976 - Elsevier
This study was aimed at elucidating the mechanisms of the preferential depression of satellite DNA synthesis by dehydroheliotridine (DHH). DHH was found to induce repair synthesis …
Number of citations: 15 www.sciencedirect.com
JJ Percy, AE Pierce - Immunology, 1971 - ncbi.nlm.nih.gov
Immunosuppression was observed with dehydroheliotridine (DHH), a recently isolated and identified metabolite of certain pyrrolizidine alkaloids. The primary response to sheep red …
Number of citations: 7 www.ncbi.nlm.nih.gov

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